molecular formula C9H7BrN2 B1277688 1-(3-Bromophenyl)-1H-pyrazole CAS No. 294877-33-1

1-(3-Bromophenyl)-1H-pyrazole

Cat. No. B1277688
M. Wt: 223.07 g/mol
InChI Key: KUWAIOZTKMAIPI-UHFFFAOYSA-N
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Description

The compound "1-(3-Bromophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of a bromophenyl group at the 3-position indicates the potential for significant interactions due to the halogen's electronegativity and size.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of bromophenyl-substituted pyrazoles, a brominated precursor is typically required. For example, the synthesis of related compounds has been reported using oxidative cyclization with copper acetate as a catalyst , or through multicomponent transformations involving the use of an electrogenerated anion of ethanol as the base . These methods highlight the versatility and reactivity of pyrazole compounds under various synthetic conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and computational methods like DFT . These studies reveal the geometry of the molecule, the conformation of the rings, and the electronic distribution within the molecule. For instance, the pyrazole ring can adopt different conformations, and the substituents can significantly influence the overall molecular shape and stability .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the phenyl ring. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions. The reactivity of these compounds can be further explored through their behavior in multicomponent reactions or their potential to form complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism , vibrational frequencies , and electronic absorption , can be studied using spectroscopic methods. These properties are influenced by the molecular structure and the nature of the substituents. For example, the presence of a bromophenyl group can affect the molecule's dipole moment, solubility, and photophysical behavior . Additionally, computational studies can provide insights into the molecule's electronic properties, such as HOMO-LUMO gaps and charge transfer .

Scientific Research Applications

1. Pharmacokinetic Study and Metabolite Identification

  • Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
  • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
  • Results or Outcomes : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

2. Synthesis, Crystal Structure, DFT Studies and Biological Activity

  • Summary of Application : This research relates to the first synthesis, the structure determination, the DFT studies and the use of a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety .
  • Methods of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound which was confirmed by FT-IR, 1 H-NMR, 13 C NMR, and mass spectroscopy .
  • Results or Outcomes : The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46% . The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .

Safety And Hazards

1-(3-Bromophenyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on 1-(3-Bromophenyl)-1H-pyrazole could focus on its potential therapeutic applications, as suggested by a study on a similar compound, 1-(3′-bromophenyl)-heliamine . The study found that this compound showed promising anticancer activity against certain cancer cell lines .

properties

IUPAC Name

1-(3-bromophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWAIOZTKMAIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427805
Record name 1-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-1H-pyrazole

CAS RN

294877-33-1
Record name 1-(3-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-phenyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (3.52 g, 88 mmol) in DMF (40 ml), was added pyrazole (3.0 g, 44 mmol) in portions. After stirring at room temperature for 30 minutes, 1-bromo-3-fluorobenzene (9.3 g, 53 mmol) in DMF (20 ml) was added dropwise and the resulting mixture was stirred for 2 hours at 130° C. The mixture was cooled and quenched by the addition of a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified using normal phase chromatography, eluting with petroleum ether containing 10% ethyl acetate to give 1-(3-bromophenyl)-1H-pyrazole (4.7 g) as yellow solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MS dos Santos, AMR Bernardino… - Journal of …, 2012 - Wiley Online Library
A series of new 5‐(1‐aryl‐1H‐pyrazole‐4‐yl)‐1H‐tetrazoles 4a‐l were synthesized via [3 + 2] cycloaddition reaction from 1‐aryl‐1H‐pyrazole‐4‐carbonitriles 3a‐l, sodium azide and …
Number of citations: 6 onlinelibrary.wiley.com
V dos Santos Faiões, LL Leon… - Chemical Biology & …, 2014 - Wiley Online Library
In this research, a series of substituted 5‐(5‐amino‐1‐aryl‐1H‐pyrazol‐4‐yl)‐1H‐tetrazoles were synthesized and evaluated for in vitro antileishmanial activity. Among the derivatives, …
Number of citations: 14 onlinelibrary.wiley.com
ND Desai, RD Shah - Synthetic Communications, 2008 - Taylor & Francis
Solid–liquid phase‐transfer conditions were employed for the first time in the Thorpe reaction to synthesize 4‐amino‐1‐aryl‐3,5‐substituted‐1H‐pyrazoles 3. Aryl amines were …
Number of citations: 13 www.tandfonline.com
MC Bagley, M Baashen, VL Paddock, D Kipling… - Tetrahedron, 2013 - Elsevier
Microwave irradiation of a hydrazine and 3-methoxyacrylonitrile, ethoxymethylenemalononitrile or ethyl acetoacetate provides rapid access to 3- or 5-substituted pyrazoles in excellent …
Number of citations: 36 www.sciencedirect.com
LMR Orlando, GC Lechuga, L da Silva Lara… - Molecules, 2021 - mdpi.com
Chagas disease, a chronic and silent disease caused by Trypanosoma cruzi, is currently a global public health problem. The treatment of this neglected disease relies on benznidazole …
Number of citations: 7 www.mdpi.com
JS Pallesen, D Narayanan, KT Tran… - Journal of medicinal …, 2021 - ACS Publications
Targeting the protein–protein interaction (PPI) between nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1) is a potential therapeutic …
Number of citations: 28 pubs.acs.org
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
MAM Baashen - 2013 - core.ac.uk
Chapter 1: Chapter One provides an overview on the Bohlmann-Rahtz pyridine synthesis. New procedures, implementing metal based Lewis acids, Brønsted acids and metal-free …
Number of citations: 2 core.ac.uk
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net
MST Goncalves… - Journal of Chemical …, 2004 - journals.sagepub.com
Diazotisation of substituted arylamines followed by reaction with malononitrile gave substituted arylazomalononitriles. Cyclisation of these intermediates with chloroacetonitrile and …
Number of citations: 15 journals.sagepub.com

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